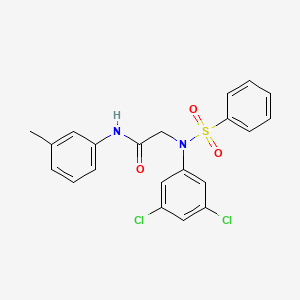![molecular formula C24H23FN2O3 B6030516 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B6030516.png)
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and graft-versus-host disease (GVHD).
Mécanisme D'action
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine works by inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the survival and proliferation of B-cells. Inhibition of BTK by this compound blocks this pathway, leading to apoptosis (programmed cell death) of B-cells. This compound has also been shown to inhibit the activation of other signaling pathways, such as NF-κB and AKT, which are involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in autoimmune diseases and GVHD. This compound has also been shown to inhibit the activation of T-cells, which play a key role in the development of GVHD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment. Further studies are needed to determine the optimal dosing and treatment duration for this compound.
Orientations Futures
The potential applications of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine are numerous and diverse. Future research directions could include:
- Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, autoimmune diseases, and GVHD.
- Studies to investigate the optimal dosing and treatment duration for this compound.
- Evaluation of the potential synergy of this compound with other therapies, such as chemotherapy and immunotherapy.
- Investigation of the potential use of this compound as a tool for dissecting the role of BTK in various biological processes.
- Development of new BTK inhibitors with improved pharmacokinetic and toxicity profiles.
Méthodes De Synthèse
The synthesis of 1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine involves several steps, including the preparation of key intermediates and the coupling of the furoyl and piperazine moieties. The process is complex and requires expertise in organic chemistry. The synthesis of this compound has been described in detail in several scientific publications.
Applications De Recherche Scientifique
1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been investigated as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, as well as GVHD.
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3/c25-21-10-5-4-9-19(21)20(18-7-2-1-3-8-18)17-23(28)26-12-14-27(15-13-26)24(29)22-11-6-16-30-22/h1-11,16,20H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXGTVQKVDBWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-({[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6030439.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6030454.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide](/img/structure/B6030466.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6030474.png)
![N-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B6030482.png)
![4-(2-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6030485.png)
![4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6030498.png)

![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6030505.png)
![N-methyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6030517.png)
![3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B6030526.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6030530.png)